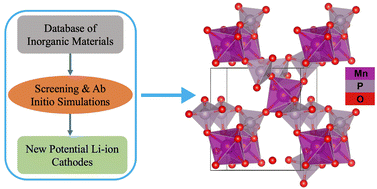A rapid lithium-ion cathode discovery pipeline and its exemplary application†
Energy Advances Pub Date: 2023-11-10 DOI: 10.1039/D3YA00397C
Abstract
As Li-metal anodes become more readily available, next-gen Li-ion battery cathodes are no longer required to contain Li in their as-synthesized state, vastly expanding the materials search space. In order to identify potential cathode materials that do not necessarily contain Li in their native state, we here develop a computational screening pipeline for rapid cathode discovery. This pipeline operates on any database of inorganic materials without a priori information on Li sites and performs screening based on computed voltage, capacity from sequential insertions of Li ions and most importantly, mobility built upon the graph-based migration network obtained through site connectivity. A preliminary application of the pipeline was carried out on a subset of the materials project database, and one particular polymorph of MnP2O7 is shown here as an example of a new candidate compound which completed the pipeline and was selected for further, detailed analysis. The compound is shown to present a 2D ion migration topology, consisting of two separate intercalation pathways where the corresponding energy landscapes are calculated with the nudged-elastic band formalism. Acceptable energy barriers are found in the dilute (highly charged) limit, however the material is expected to exhibit slower kinetics in the vacancy (highly discharged) limit.


Recommended Literature
- [1] Ionic interactions control the modulus and mechanical properties of molecular ionic composite electrolytes†
- [2] Pd(OAc)2-catalysed regioselective alkoxylation of aryl (β-carbolin-1-yl)methanones via β-carboline directed ortho-C(sp2)–H activation of an aryl ring†‡
- [3] Using core-hole reference states for calculating X-ray photoelectron and emission spectra
- [4] Inside front cover
- [5] Ab initio molecular dynamics study of an aqueous NaCl solution under an electric field
- [6] Control of macromolecular structure and function using covalently attached double-stranded DNA constraints†
- [7] Back cover
- [8] Synthesis of biobased amines via Pd-catalysed telomerisation of the renewable β-myrcene in a water/ethanol multiphase system: catalyst recycling enabled by a self-separating product phase†
- [9] First-principles study of lithium ion migration in lithium transition metal oxides with spinel structure
- [10] Proton-conducting electrolyte film of double-decker-shaped polyhedral silsesquioxane containing covalently bonded phosphonic acid groups†

Journal Name:Energy Advances
Research Products
-
4-oxopiperidine-3-carbonitrile
CAS no.: 19166-75-7









